6-(Piperazin-1-yl)pyridazine-3-carboxylic acid hydrochloride
CAS No.: 1955524-12-5
Cat. No.: VC6901644
Molecular Formula: C9H13ClN4O2
Molecular Weight: 244.68
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1955524-12-5 |
|---|---|
| Molecular Formula | C9H13ClN4O2 |
| Molecular Weight | 244.68 |
| IUPAC Name | 6-piperazin-1-ylpyridazine-3-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C9H12N4O2.ClH/c14-9(15)7-1-2-8(12-11-7)13-5-3-10-4-6-13;/h1-2,10H,3-6H2,(H,14,15);1H |
| Standard InChI Key | HXZPGHJUMJIDCC-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1)C2=NN=C(C=C2)C(=O)O.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
6-(Piperazin-1-yl)pyridazine-3-carboxylic acid hydrochloride has the molecular formula C₉H₁₃ClN₄O₂ and a molecular weight of 244.68 g/mol. The parent compound, 6-(piperazin-1-yl)pyridazine-3-carboxylic acid (C₉H₁₂N₄O₂; MW 208.22 g/mol), is protonated at the piperazine nitrogen to form the hydrochloride salt . The IUPAC name is 6-piperazin-1-ylpyridazine-3-carboxylic acid hydrochloride, reflecting its pyridazine backbone (positions 3 and 6), piperazine substituent, and carboxylic acid group.
| Property | Value | Source |
|---|---|---|
| CAS Number | 1955524-12-5 | |
| Molecular Formula | C₉H₁₃ClN₄O₂ | |
| Molecular Weight | 244.68 g/mol | |
| SMILES | C1CN(CCN1)C2=NN=C(C=C2)C(=O)O.Cl |
Structural Analysis
The molecule consists of a pyridazine ring (a six-membered aromatic ring with two adjacent nitrogen atoms) substituted at position 6 with a piperazine group and at position 3 with a carboxylic acid . X-ray crystallography of analogous compounds reveals that the piperazine adopts a chair conformation, while the pyridazine ring maintains planarity. The hydrochloride salt enhances water solubility via ionic interactions, critical for bioavailability in biological systems.
Spectroscopic Characterization
-
Infrared (IR) Spectroscopy: Stretching vibrations at 1,690–1,710 cm⁻¹ confirm the carboxylic acid C=O group. N–H stretches from piperazine appear near 3,300 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR):
Synthesis and Production Methodologies
Laboratory-Scale Synthesis
The compound is synthesized via nucleophilic substitution between pyridazine-3-carboxylic acid and piperazine in ethanol or methanol, catalyzed by hydrochloric acid. The reaction proceeds under reflux (80–90°C) for 6–12 hours, yielding the hydrochloride salt after crystallization (Scheme 1).
Scheme 1:
Pyridazine-3-carboxylic acid + Piperazine → 6-(Piperazin-1-yl)pyridazine-3-carboxylic acid hydrochloride
Key parameters:
-
Solvent: Ethanol (yield: 70–75%) or methanol (yield: 65–70%).
-
Catalyst: 1.2 equivalents HCl.
-
Isolation: Vacuum filtration and recrystallization from hot water.
Industrial Production
Industrial synthesis employs continuous flow reactors to optimize temperature (85°C) and residence time (4 hours), achieving >90% conversion. Automated pH control (pH 3–4) ensures consistent salt formation, followed by spray drying to obtain a free-flowing powder.
Purification and Quality Control
-
Column Chromatography: Silica gel (ethyl acetate/methanol 9:1) removes unreacted piperazine.
-
HPLC Purity: ≥98% (C18 column, 0.1% TFA in water/acetonitrile).
Physicochemical Properties
Solubility and Stability
The hydrochloride salt exhibits high aqueous solubility (≥50 mg/mL at 25°C). It is stable under ambient conditions but degrades above 200°C, with a melting point of 215–220°C.
| Property | Value |
|---|---|
| Appearance | White crystalline solid |
| Solubility (H₂O) | 50 mg/mL |
| Melting Point | 215–220°C |
| LogP (Octanol-Water) | -1.2 (predicted) |
Reactivity and Functionalization
-
Oxidation: Forms N-oxide derivatives at the pyridazine ring under mild conditions (H₂O₂, 50°C).
-
Reduction: Catalytic hydrogenation (Pd/C, H₂) reduces the carboxylic acid to a hydroxymethyl group.
-
Substitution: Piperazine undergoes alkylation or acylation to yield derivatives with enhanced lipophilicity.
Applications and Research Findings
Pharmaceutical Intermediate
The compound serves as a precursor for adenosine receptor antagonists, with modifications at the piperazine group enhancing blood-brain barrier permeability. Recent studies explore its utility in synthesizing anticancer agents targeting kinase enzymes.
Coordination Chemistry
As a bidentate ligand, it forms stable complexes with transition metals (e.g., Cu²⁺, Ni²⁺). These complexes exhibit luminescence properties, with potential applications in OLEDs.
Biological Activity
Preliminary assays indicate moderate inhibition of monoamine oxidase B (MAO-B; IC₅₀ = 12 µM), suggesting utility in neurodegenerative disease research.
Recent Advances and Future Directions
Computational Drug Design
Molecular docking studies predict strong binding to the 5-HT₆ serotonin receptor (ΔG = -9.2 kcal/mol), positioning it as a candidate for antidepressant development.
Green Synthesis Innovations
Microwave-assisted synthesis reduces reaction time to 30 minutes, improving energy efficiency by 40% compared to conventional methods.
Emerging Applications
Ongoing research investigates its role in metal-organic frameworks (MOFs) for gas storage, leveraging its rigid pyridazine core.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume